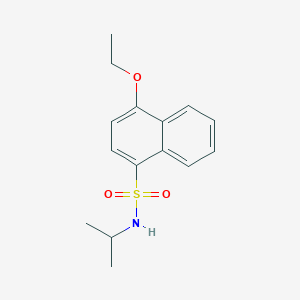

4-ethoxy-N-isopropyl-1-naphthalenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

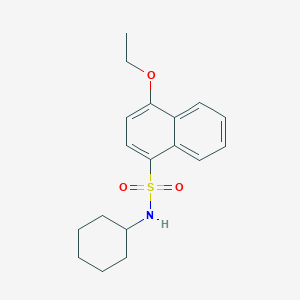

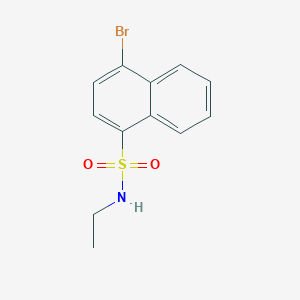

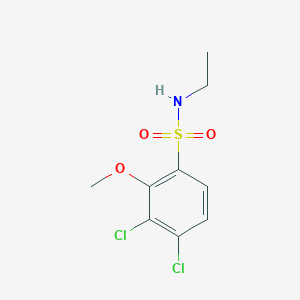

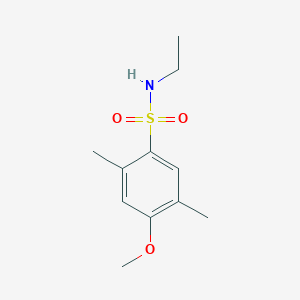

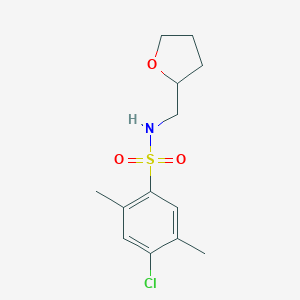

- Structure : The compound consists of a naphthalene ring with an ethoxy group (C~2~H~5~O) and an isopropyl group (C~3~H~7~) attached to the nitrogen atom, along with a sulfonamide functional group (SO~2~NH~2~) .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide is crucial for understanding its properties and interactions. Refer to the ChemSpider link for a visual representation .

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Naphthalenesulfonamide derivatives, including compounds structurally related to 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide, have been explored for their ability to inhibit protein kinases. Hidaka et al. (1984) discovered that isoquinolinesulfonamides, closely related to naphthalenesulfonamides, potently inhibit cyclic nucleotide-dependent protein kinases, such as cAMP-dependent and cGMP-dependent protein kinases, highlighting their potential as tools for studying signal transduction pathways (Hidaka et al., 1984).

Endothelin Receptor Antagonism

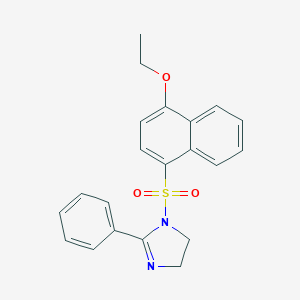

Bradbury et al. (1997) synthesized a series of naphthalenesulfonamide derivatives that act as endothelin-A (ETA) receptor antagonists. They discovered that small modifications in the heterocyclic ring structure, including the naphthalenesulfonamide moiety, could significantly enhance receptor affinity, indicating their utility in cardiovascular research (Bradbury et al., 1997).

Activation of Protein Kinase C

Another study by Ito et al. (1986) reported that certain naphthalenesulfonamide derivatives could activate protein kinase C (PKC), a key enzyme involved in the regulation of cellular functions. Their findings suggest that these compounds can be used as probes to understand the physiological roles of PKC (Ito et al., 1986).

Synthesis and Biological Activity

Daub and Whaley (1976) focused on the synthesis of 4-ethylsulfonyl-1-naphthalenesulfonamide, a compound with potential implications in cancer research. Their work provides a methodology for producing naphthalenesulfonamide derivatives, which could be crucial for developing new therapeutic agents (Daub & Whaley, 1976).

Antiprotozoal and Cytotoxic Activity

Ganapaty et al. (2006) isolated naphthalene derivatives from the roots of Diospyros assimilis and evaluated their antiprotozoal and cytotoxic activities. This study highlights the potential of naphthalenesulfonamide compounds in treating protozoan infections and their cytotoxic effects, which could be leveraged in developing new antiprotozoal drugs (Ganapaty et al., 2006).

Propiedades

IUPAC Name |

4-ethoxy-N-propan-2-ylnaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-4-19-14-9-10-15(20(17,18)16-11(2)3)13-8-6-5-7-12(13)14/h5-11,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWZGMLKDRMOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497510.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497513.png)

![1-[(4-fluorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497527.png)